1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of the Pyrimidine Derivative: The starting material, 6-methoxy-2-methylpyrimidine, is synthesized through a series of reactions involving methylation and methoxylation.
Amination Reaction: The pyrimidine derivative is then reacted with an appropriate amine to form the 4-amino derivative.
Coupling with Isocyanate: The 4-amino derivative is coupled with 3-methoxyphenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-chlorophenyl)urea: Similar structure with a chlorine substituent instead of a methoxy group.
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-nitrophenyl)urea: Contains a nitro group instead of a methoxy group.
Uniqueness
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
The Royal Society of Chemistry provides comprehensive reviews and research articles on various topics in chemistry .
Properties
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-7-9-15(10-8-14)24-20(26)25-16-5-4-6-17(11-16)27-2/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAVENDFZYUAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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